molecular formula C20H23N3O2S B2863460 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 868978-93-2

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2863460
CAS No.: 868978-93-2
M. Wt: 369.48
InChI Key: YWZPGJLAZJTSAV-UHFFFAOYSA-N
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Description

N-(2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a structurally complex compound featuring a fused bicyclic imidazo[1,2-a]pyridine core substituted with a methyl group at position 5. The imidazo[1,2-a]pyridine moiety is linked via an ethyl chain to a 5,6,7,8-tetrahydronaphthalene ring system bearing a sulfonamide group at position 6.

Properties

IUPAC Name

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-15-9-11-23-14-18(22-20(23)12-15)8-10-21-26(24,25)19-7-6-16-4-2-3-5-17(16)13-19/h6-7,9,11-14,21H,2-5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZPGJLAZJTSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Functional Groups Present
Target Compound Imidazo[1,2-a]pyridine 7-Methyl, ethyl-tethered tetrahydronaphthalene-2-sulfonamide Sulfonamide, bicyclic aromatic, aliphatic
2d () Tetrahydroimidazo[1,2-a]pyridine 7-(4-Nitrophenyl), 3-benzyl, 8-cyano, 5,6-dicarboxylate Nitro, cyano, ester
1l () Tetrahydroimidazo[1,2-a]pyridine 7-(4-Nitrophenyl), 3-phenethyl, 8-cyano, 5,6-dicarboxylate Nitro, cyano, ester, phenethyl
6a () 1,2,3-Triazole Naphthalen-1-yloxymethyl, N-phenylacetamide Amide, triazole, ether

Key Observations :

  • The target compound’s sulfonamide group distinguishes it from ester- and nitro-substituted analogues (e.g., 2d, 1l) . Sulfonamides are known for enhanced hydrogen-bonding capacity and metabolic stability compared to esters or amides.
  • The 7-methylimidazo[1,2-a]pyridine core contrasts with the tetrahydroimidazo[1,2-a]pyridine systems in 2d and 1l, which feature partial saturation and electron-withdrawing groups (e.g., nitro, cyano) .
  • Compounds like 6a () utilize triazole rings instead of imidazoheterocycles, offering distinct electronic profiles and synthetic accessibility via click chemistry .

Spectral Data and Physicochemical Properties

Table 3: Spectroscopic and Physical Property Comparisons

Compound Name Melting Point (°C) IR (νmax, cm⁻¹) ¹H NMR Key Signals (δ ppm) HRMS ([M+H]⁺)
Target Compound Not reported Expected: ~3260 (–NH), ~1320 (–SO₂)
2d () 215–217 2210 (–CN), 1725 (C=O) 5.48 (–OCH₂), 8.40 (triazole) 520.1453 (calc)
1l () 243–245 2215 (–CN), 1730 (C=O) 5.40 (–NCH₂), 8.61 (Ar–H) 534.1609 (calc)
6b () Not reported 1682 (C=O), 1504 (–NO₂) 10.79 (–NH), 8.36 (triazole) 404.1348 (found)

Key Insights :

  • The sulfonamide group in the target compound would likely exhibit IR stretches near 1320–1300 cm⁻¹ (asymmetric S=O) and 1160–1150 cm⁻¹ (symmetric S=O), absent in ester- or amide-containing analogues .
  • Tetrahydroimidazo[1,2-a]pyridine derivatives (2d, 1l) show characteristic ¹H NMR signals for nitrophenyl (δ ~8.6) and cyano-adjacent protons (δ ~7.8–8.4) .

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